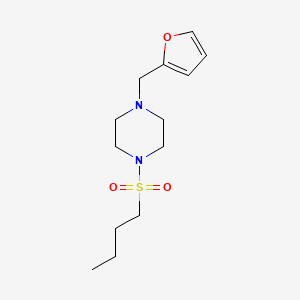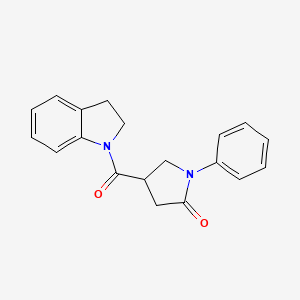![molecular formula C17H16N4O2 B5378695 methyl 5-cyano-2-methyl-6-[3-(3-pyridinyl)-1-azetidinyl]nicotinate](/img/structure/B5378695.png)
methyl 5-cyano-2-methyl-6-[3-(3-pyridinyl)-1-azetidinyl]nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-cyano-2-methyl-6-[3-(3-pyridinyl)-1-azetidinyl]nicotinate, also known as AZD-9567, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of nicotinic acetylcholine receptor agonists and is being studied for its ability to modulate the activity of these receptors in the central nervous system.
Applications De Recherche Scientifique
Methyl 5-cyano-2-methyl-6-[3-(3-pyridinyl)-1-azetidinyl]nicotinate has been studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has been shown to enhance cognitive function and improve memory in animal models of these diseases. methyl 5-cyano-2-methyl-6-[3-(3-pyridinyl)-1-azetidinyl]nicotinate has also been studied for its potential use in smoking cessation therapy due to its ability to activate nicotinic acetylcholine receptors in the brain.
Mécanisme D'action
Methyl 5-cyano-2-methyl-6-[3-(3-pyridinyl)-1-azetidinyl]nicotinate acts as an agonist of nicotinic acetylcholine receptors in the brain, which are involved in various physiological processes such as learning, memory, and attention. The compound binds to the receptors and activates them, leading to an increase in the release of neurotransmitters such as dopamine and acetylcholine. This results in enhanced cognitive function and improved memory.
Biochemical and Physiological Effects:
methyl 5-cyano-2-methyl-6-[3-(3-pyridinyl)-1-azetidinyl]nicotinate has been shown to have a number of biochemical and physiological effects in animal models. The compound has been shown to increase the release of dopamine and acetylcholine in the brain, leading to improved cognitive function and memory. methyl 5-cyano-2-methyl-6-[3-(3-pyridinyl)-1-azetidinyl]nicotinate has also been shown to reduce the levels of beta-amyloid, a protein that is associated with Alzheimer's disease, in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5-cyano-2-methyl-6-[3-(3-pyridinyl)-1-azetidinyl]nicotinate has a number of advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation is that the compound has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for the research on methyl 5-cyano-2-methyl-6-[3-(3-pyridinyl)-1-azetidinyl]nicotinate. One direction is to further investigate the compound's potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to explore the compound's potential use in smoking cessation therapy. Additionally, further research is needed to determine the safety and efficacy of methyl 5-cyano-2-methyl-6-[3-(3-pyridinyl)-1-azetidinyl]nicotinate in human clinical trials.
Méthodes De Synthèse
The synthesis of methyl 5-cyano-2-methyl-6-[3-(3-pyridinyl)-1-azetidinyl]nicotinate involves a series of chemical reactions starting from readily available starting materials. The process involves the coupling of a pyridine derivative with an azetidine ring, followed by the addition of a cyano group and a methyl group to the nicotinic acid moiety. The final product is obtained after several purification steps and is typically obtained as a white crystalline solid.
Propriétés
IUPAC Name |
methyl 5-cyano-2-methyl-6-(3-pyridin-3-ylazetidin-1-yl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-11-15(17(22)23-2)6-13(7-18)16(20-11)21-9-14(10-21)12-4-3-5-19-8-12/h3-6,8,14H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCXQMMHVASZST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)N2CC(C2)C3=CN=CC=C3)C#N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[2-(2-allyl-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B5378621.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5378636.png)


![1-methyl-4-[2-(propylthio)benzoyl]piperazine](/img/structure/B5378652.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5378653.png)
![N-ethyl-2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5378665.png)

![ethyl 4-[(3-phenyl-2-propynoyl)amino]benzoate](/img/structure/B5378679.png)


![N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide](/img/structure/B5378690.png)

![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5378704.png)